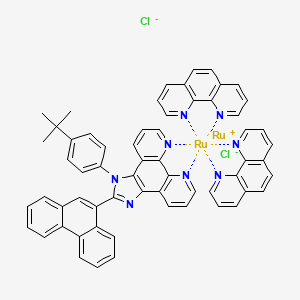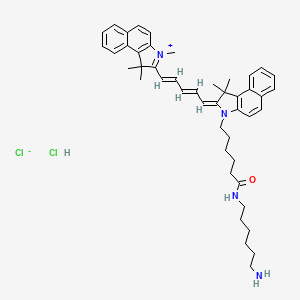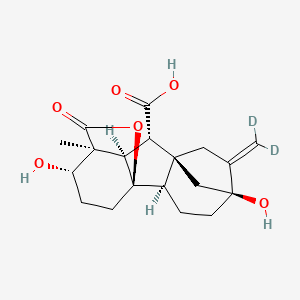
Propanoic-13C3 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic-13C3 (sodium), also known as sodium propionate-13C3, is a stable isotope-labeled compound. It is the sodium salt of propanoic acid where all three carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and quantification purposes due to its isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanoic-13C3 (sodium) is synthesized by neutralizing propanoic acid-13C3 with sodium hydroxide. The reaction is straightforward and involves mixing equimolar amounts of propanoic acid-13C3 and sodium hydroxide in an aqueous solution, followed by evaporation of water to obtain the solid sodium propionate-13C3 .
Industrial Production Methods
Industrial production of propanoic-13C3 (sodium) follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including crystallization and drying, to obtain the desired compound with high isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic-13C3 (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form propanol-13C3.
Substitution: It can participate in nucleophilic substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Propanol-13C3.
Substitution: Various substituted propanoic acid derivatives depending on the reagents used.
Applications De Recherche Scientifique
Propanoic-13C3 (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and reaction mechanisms.
Biology: Employed in metabolic flux analysis to study cellular metabolism.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of propanoic-13C3 (sodium) is primarily related to its role as a metabolic tracer. The carbon-13 isotope allows for the tracking of the compound through various metabolic pathways using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to study the metabolic fate of propanoic acid and its derivatives in different biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium propionate-1-13C: Contains one carbon-13 isotope.
Sodium propionate-2-13C: Contains one carbon-13 isotope at the second carbon position.
Sodium propionate-2,3-13C2: Contains two carbon-13 isotopes at the second and third carbon positions
Uniqueness
Propanoic-13C3 (sodium) is unique due to its complete labeling with carbon-13 at all three carbon positions. This provides a higher degree of sensitivity and specificity in tracing studies compared to partially labeled compounds.
Propriétés
Formule moléculaire |
C3H6NaO2 |
|---|---|
Poids moléculaire |
100.046 g/mol |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/i1+1,2+1,3+1; |
Clé InChI |
AIISNCGKIQZINV-HCULJTSZSA-N |
SMILES isomérique |
[13CH3][13CH2][13C](=O)O.[Na] |
SMILES canonique |
CCC(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)


![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)



